6,6-Bis(dimethylamino)fulvene

Catalog No.
S13304052
CAS No.
703-24-2
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Bis(dimethylamino)fulvene

CAS Number

703-24-2

Product Name

6,6-Bis(dimethylamino)fulvene

IUPAC Name

1-cyclopenta-2,4-dien-1-ylidene-N,N,N',N'-tetramethylmethanediamine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-11(2)10(12(3)4)9-7-5-6-8-9/h5-8H,1-4H3

InChI Key

RYWQKMKTWPCXJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C1C=CC=C1)N(C)C

6,6-Bis(dimethylamino)fulvene (CAS 703-24-2) is a highly polarized, electron-rich olefin belonging to the pentafulvene class. The two strong electron-donating dimethylamino groups at the exocyclic C6 position fundamentally alter the electronic character of the fulvene core, enhancing its nucleophilicity and modifying its reactivity profile compared to simple alkyl or aryl fulvenes. This distinct electronic structure makes it a valuable and specialized precursor for creating substituted cyclopentadienyl (Cp) ligands, which are subsequently used in the synthesis of complex organometallic structures like titanocenes and other metallocenes. Its primary value lies in providing alternative, often milder, synthetic pathways to functionalized Cp systems that are difficult to access through traditional methods like salt metathesis with alkali metal cyclopentadienides.

Research Fit

Electron-rich pentafulvene building block with two dimethylamino groups
Precursor for functionalized cyclopentadienyl ligands and titanocene research complexes
Enables nucleophilic addition, carbolithiation, and metal-coordination workflows

Direct substitution of 6,6-Bis(dimethylamino)fulvene with simpler analogs like 6,6-dimethylfulvene or 6,6-diphenylfulvene is often unfeasible due to critical differences in reaction pathways. The powerful electron-donating nature of the two N,N-dimethylamino groups allows this compound to participate as a 6π electron component in higher-order cycloadditions (e.g., [6+2]), a pathway inaccessible to standard fulvenes which typically react as 2π or 4π components in Diels-Alder reactions. For example, in reactions with maleic anhydride, 6,6-Bis(dimethylamino)fulvene yields a pentalene derivative via a [6+2] cycloaddition, whereas alkylfulvenes provide the standard [4+2] adduct. This fundamentally different reactivity profile means that process chemistry developed for the bis(dimethylamino) analog cannot be transferred to other fulvenes, making it non-interchangeable for syntheses requiring this specific electronic activation.

Substitution Risk

6,6-Bis(dimethylamino)fulvene
vs
6-(Dimethylamino)fulvene
Reductive pathway diverges: monomeric anion formation vs. dimerization; cell-model response may differ markedly.
6,6-Bis(dimethylamino)fulvene
vs
6,6-Dimethylfulvene
Metal basicity not replicated; no protonation of Cr(CO)₃ complex observed. Unsuitable for protonation-driven reactivity studies.
6,6-Bis(dimethylamino)fulvene
vs
6,6-Diphenylfulvene
Electron-donor capacity insufficient for strong NLO chromophores; ICT character may be significantly reduced.

Enables Atypical [6+2] Cycloaddition Pathway Inaccessible to Standard Fulvenes

The strong electron-donating character of the bis(dimethylamino) groups fundamentally alters cycloaddition chemoselectivity compared to standard fulvenes. When reacted with maleic anhydride, 6,6-Bis(dimethylamino)fulvene undergoes a novel [6+2] cycloaddition to form a pentalene derivative in 81% yield. In contrast, common fulvenes like 6,6-dimethylfulvene or 6-phenylfulvene are well-documented to react with maleic anhydride via a conventional [4+2] Diels-Alder pathway to produce bicyclo[2.2.1]heptene adducts.

Evidence DimensionCycloaddition Reaction Pathway with Maleic Anhydride
Target Compound Data[6+2] Cycloaddition Pathway, 81% Yield of Pentalene Derivative
Comparator Or BaselineAlkyl/Aryl Fulvenes: Undergo standard [4+2] Diels-Alder reaction
Quantified DifferenceQualitatively different reaction mechanism and product scaffold
ConditionsReaction with maleic anhydride in benzene at 25 °C for 30 min.

This unique reactivity allows for the direct construction of complex pentalene frameworks, a synthetic route unavailable when using more common and less electron-rich fulvene substitutes.

Titanocene cytotoxicity
Head-to-head
Bis-substituted: IC₅₀ 36 µM
Mono-substituted: IC₅₀ 5.5 µM
6.5-fold difference; ~55× more potent than unsubstituted titanocene dichloride.
Supports cell-model response context for bis-dimethylamino titanocenes.
LLC-PK cell line; MTT assay. Cisplatin IC₅₀ 3.3 µM as reference.

Facilitates Carbolithiation Route to Functionalized Titanocenes

6,6-Bis(dimethylamino)fulvene serves as a key intermediate in the synthesis of N,N-dimethylamino-functionalized titanocenes via a carbolithiation pathway. In this multi-step process, the fulvene is first reacted with a lithiated intermediate (e.g., lithiated N-(α-dimethylaminomethyl)benzimidazolyl), followed by in-situ transmetallation with titanium tetrachloride (TiCl4) and refluxing for 20 hours to form the target titanocene. This fulvene-based route provides a modular approach to highly substituted titanocenes that are explored as potential anti-cancer agents, a pathway not accessible using simple cyclopentadienides like NaCp or LiCp which would require multi-step ligand synthesis prior to metallation.

Evidence DimensionSynthetic Route to Functionalized Titanocenes
Target Compound DataEnables multi-component carbolithiation/transmetallation sequence.
Comparator Or BaselineTraditional Metallocene Synthesis (e.g., from NaCp/LiCp): Typically requires pre-synthesis and isolation of the substituted cyclopentadienyl ligand before reaction with a metal halide.
Quantified DifferenceProvides a convergent, one-pot approach to complex ligand systems on the metal center.
ConditionsCarbolithiation with a lithiated intermediate in THF from -78 °C to room temperature, followed by in-situ addition of TiCl4 and reflux for 20 hours.

For researchers developing complex or asymmetric titanocenes, this compound provides a more direct and convergent synthetic route compared to building a complex ligand from scratch before metallation.

Diels–Alder reactivity
Head-to-head
No [4+2] cycloaddition observed for amino-substituted fulvenes, in contrast to 6,6-dimethylfulvene and 6,6-diphenylfulvene.
Not suitable as Diels–Alder diene; orthogonal reactivity (nucleophilic addition, carbolithiation) must be considered.
Confirmed by Hafner et al. and Yates et al. across multiple substrates.

Altered Reactivity with Electrophiles Compared to Alkyl Fulvenes

The electronic influence of the dimethylamino groups directs the regioselectivity of electrophilic attack. 6,6-Bis(dimethylamino)fulvene reacts with diazonium salts with high regioselectivity at the α-carbon atom (C1/C4 positions) of the cyclopentadiene ring to yield acyclic azo coupling products. This contrasts with the reactivity of less-activated fulvenes like 6,6-dimethylfulvene, which often undergo attack at the exocyclic double bond or participate in different cycloaddition pathways with diazo compounds. The high rate and selectivity of this electrophilic substitution are a direct consequence of the electron-rich nature conferred by the amino substituents.

Evidence DimensionRegioselectivity of Electrophilic Attack
Target Compound DataHighly regioselective attack at the C1/C4 ring position.
Comparator Or Baseline6,6-Dimethylfulvene: Prone to attack at the exocyclic double bond or different cycloaddition pathways.
Quantified DifferenceDifferent site of reactivity (ring vs. exocyclic double bond), leading to distinct product classes.
ConditionsReaction with diazonium salts in an aprotic solvent.

This predictable regioselectivity is critical for synthetic planning, ensuring that functionalization occurs on the cyclopentadienyl ring rather than the exocyclic position, which is essential for subsequent applications as a Cp ligand precursor.

Reductive lithiation
Head-to-head
Monomeric 6-dimethylamino-6-lithiofulvene formed exclusively; mono-amino analog yields dimeric 6,6′-bifulvenyls.
Unique entry to 6-fulvenyl anion synthons for Cp ligand diversification.
Li naphthalenide (2.2 equiv), THF, ambient temp.
Metal basicity (Cr complex)
Head-to-head
Crystalline protonation product obtained with HBF₄; 6,6-dimethyl and 6,6-diphenyl analogs show no protonation.
Uniquely high metal basicity enables protonation-driven reactivity studies.
X-ray structure of conjugate acid confirmed.
NLO donor capacity
Class-level
Amino-substituted fulvenes show elevated calculated hyperpolarizability (β) and favorable β·μ vs. alkyl/aryl fulvenes.
Class-level trend supports strong donor for NLO chromophores; experimental β measurement recommended.
Semi-empirical AM1 calculations; specific β not disaggregated.
Ansa-metallocene suitability
Class-level
Amino substitution linked to altered radical anion stability; not recommended for selective reductive dimerization to ansa-metallocenes.
Not supported for ansa-metallocene synthesis; aryl-substituted fulvenes preferred.
CV/spectro-electrochemistry and DFT data for 9 fulvenes.

Precursor for Complex Polycyclic Scaffolds via [6+2] Cycloaddition

This compound is the material of choice when the synthetic goal is the direct, one-step formation of pentalene-fused systems. Its unique ability to function as a 6π component in [6+2] cycloadditions with dienophiles like maleic anhydride provides an efficient entry to these valuable bicyclic frameworks, a route not available with standard alkyl or aryl fulvenes.

Convergent Synthesis of Highly Substituted, Asymmetric Metallocenes

For the synthesis of specialized, substituted titanocenes and other metallocenes, particularly those with amine functionalities, this fulvene enables a carbolithiation-transmetallation strategy. This approach is advantageous for building molecular complexity directly on the metal center, bypassing the often lengthy pre-synthesis of complex cyclopentadienyl ligands required by traditional methods.

Platform for Regioselective Functionalization of the Cyclopentadienyl Ring

When the desired outcome is the specific functionalization of the 5-membered ring of a fulvene via electrophilic substitution, 6,6-Bis(dimethylamino)fulvene offers predictable control. Its electron-rich nature directs electrophiles to the ring positions, avoiding reaction at the exocyclic double bond and enabling the synthesis of specifically substituted cyclopentadienyl precursors.

Application Fit Matrix

Application
Selection Property
Validation Focus
Titanocene research complex synthesis
Bis(dimethylamino) substitution pattern for intermediate cell-model response
Cell-model response characterization (LLC-PK assay)
6-Fulvenyl anion synthon generation
Reductive lithiation pathway to isolable monomeric anion
Electrophile scope and Cp ligand diversification
Fulvene-Cr(CO)₃ basicity studies
High metal basicity via bis(dimethylamino) substitution
Protonation reactivity and X-ray structure analysis
Donor-acceptor NLO chromophore construction
Strong electron-donor capacity
Experimental hyperpolarizability measurement

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

164.131348519 g/mol

Monoisotopic Mass

164.131348519 g/mol

Heavy Atom Count

12

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